crustacin - 113355-31-0

crustacin

Catalog Number: EVT-1509029
CAS Number: 113355-31-0
Molecular Formula: C5H3NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Crustacin is predominantly sourced from the shells and exoskeletons of crustaceans, including shrimp and crabs. These organisms are rich in chitin, which can be enzymatically converted into crustacin through hydrolysis processes. The extraction of crustacin from these natural sources not only provides a sustainable method for utilizing marine resources but also highlights the ecological importance of crustaceans in marine ecosystems.

Classification

Crustacin falls under the category of glycosaminoglycans, which are linear polysaccharides composed of repeating disaccharide units. Specifically, it is related to chitosan, a derivative of chitin, which has been studied for its biocompatibility and biodegradability. The classification of crustacin can be further refined based on its molecular weight and degree of acetylation, which influence its biological properties.

Synthesis Analysis

Methods

The synthesis of crustacin typically involves the following methods:

  1. Enzymatic Hydrolysis: This method utilizes specific enzymes such as chitinase to break down chitin into crustacin. The process can be optimized by adjusting parameters like pH and temperature to enhance yield.
  2. Chemical Hydrolysis: In this approach, concentrated acids or bases are used to hydrolyze chitin into crustacin. This method may produce higher yields but can also lead to degradation of the product if not carefully controlled.
  3. Fermentation Processes: Some studies have explored the use of microbial fermentation to produce crustacin from chitin-rich substrates. This biotechnological approach can be more environmentally friendly and sustainable.

Technical Details

The choice between these methods often depends on the desired purity and molecular characteristics of the final product. Enzymatic methods are generally preferred for producing high-purity crustacin with specific molecular weights suitable for biomedical applications.

Molecular Structure Analysis

Structure

Crustacin's molecular structure consists of repeating disaccharide units, primarily composed of N-acetylglucosamine and glucuronic acid. The specific arrangement and degree of acetylation can vary, influencing its physical properties and biological activity.

Data

  • Molecular Formula: C₈₁H₁₃₃N₁₉O₆₃S
  • Molecular Weight: Approximately 1,200 Da (varies based on polymer length)
  • Degree of Acetylation: Typically ranges from 30% to 90%, affecting solubility and interaction with biological systems.
Chemical Reactions Analysis

Reactions

Crustacin can undergo several chemical reactions that alter its properties:

  1. Deacetylation: This reaction converts N-acetylglucosamine residues into glucosamine, enhancing solubility in alkaline conditions.
  2. Sulfation: The introduction of sulfate groups can increase the bioactivity of crustacin, making it more effective in biological applications such as anticoagulation.
  3. Cross-Linking Reactions: Crustacin can participate in cross-linking with other biomolecules, leading to the formation of hydrogels useful in drug delivery systems.

Technical Details

The reactivity of crustacin is influenced by its molecular weight and degree of acetylation, which dictate its solubility and interaction with other chemicals.

Mechanism of Action

Process

The mechanism by which crustacin exerts its biological effects involves several pathways:

  1. Cell Signaling Modulation: Crustacin interacts with cell surface receptors, influencing signaling pathways that regulate cell proliferation and differentiation.
  2. Antioxidant Activity: It exhibits scavenging properties against free radicals, contributing to its protective effects against oxidative stress in cells.
  3. Anticoagulant Effects: Crustacin has been shown to inhibit thrombin activity, thereby reducing blood clot formation through modulation of coagulation pathways.

Data

Studies indicate that crustacin's anticoagulant activity is comparable to heparin at certain concentrations, making it a candidate for further research in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crustacin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water at alkaline pH but less so at neutral or acidic pH.
  • Viscosity: Solutions exhibit shear-thinning behavior, making them useful in various formulations.

Chemical Properties

  • pH Stability: Crustacin maintains stability across a broad pH range (4-9).
  • Thermal Stability: It shows degradation at temperatures exceeding 200°C.
  • Reactivity: Reacts with cations (e.g., calcium) to form gels or complexes useful in drug delivery systems.
Applications

Crustacin has diverse applications across several scientific fields:

  1. Biomedical Applications: Due to its biocompatibility and biodegradability, crustacin is being explored for use in drug delivery systems, wound healing materials, and tissue engineering scaffolds.
  2. Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  3. Agricultural Uses: Crustacin has potential applications as a natural pesticide or growth enhancer due to its ability to modulate plant growth processes.

Properties

CAS Number

113355-31-0

Product Name

crustacin

Molecular Formula

C5H3NO5

Synonyms

crustacin

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